molecular formula C23H17ClO6S B12219377 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12219377
M. Wt: 456.9 g/mol
InChI Key: LCWPSVYHSWPIIT-XKZIYDEJSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, an ethoxybenzylidene group, and a chlorobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps, including the formation of the benzofuran ring and the subsequent introduction of the ethoxybenzylidene and chlorobenzenesulfonate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In the field of medicine, this compound could be explored as a potential therapeutic agent. Its unique structure may offer advantages over existing drugs, leading to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate include other benzofuran derivatives and compounds with similar functional groups. Examples include:

  • 2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
  • 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features

Biological Activity

The compound (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzofuran Core : A fused benzene and furan ring that is often associated with various biological activities.
  • Ethoxybenzylidene Group : This moiety can enhance lipophilicity and biological interactions.
  • 4-Chlorobenzenesulfonate Moiety : Known for its potential to influence solubility and reactivity.
PropertyValue
Molecular FormulaC23H22ClO5S
Molecular Weight440.4 g/mol
IUPAC NameThis compound
CAS Number929470-98-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Benzofuran Ring : Cyclization of appropriate precursors.
  • Introduction of the Ethoxybenzylidene Group : Condensation reactions under basic conditions.
  • Sulfonation : Reaction with chlorobenzenesulfonic acid to introduce the sulfonate group.

Antimicrobial Activity

Research has indicated that compounds similar to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have demonstrated antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent.

Anticancer Properties

Several derivatives of benzofuran compounds have been evaluated for anticancer activity. The presence of electron-withdrawing groups like sulfonates can enhance the cytotoxic effects on cancer cell lines. Preliminary studies suggest that (2Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives may inhibit tumor growth through apoptosis induction.

The mechanism by which (2Z)-2-(2-ethoxybenzylidene)-3-oxo compounds exert their biological effects often involves:

  • Enzyme Inhibition : Interacting with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cell signaling pathways.
  • Oxidative Stress Induction : Generating reactive oxygen species (ROS) that lead to cellular damage and apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted on related benzofuran derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for these compounds, showcasing their potential as therapeutic agents in treating infections.

Evaluation of Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting a promising avenue for further development in cancer therapy.

Properties

Molecular Formula

C23H17ClO6S

Molecular Weight

456.9 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C23H17ClO6S/c1-2-28-20-6-4-3-5-15(20)13-22-23(25)19-12-9-17(14-21(19)29-22)30-31(26,27)18-10-7-16(24)8-11-18/h3-14H,2H2,1H3/b22-13-

InChI Key

LCWPSVYHSWPIIT-XKZIYDEJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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